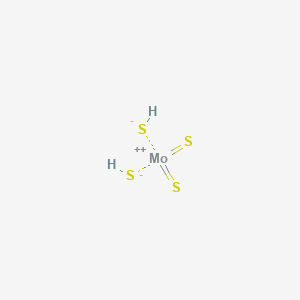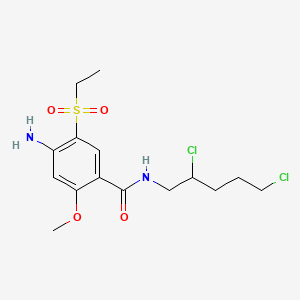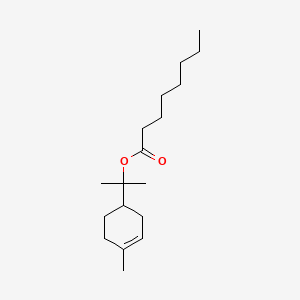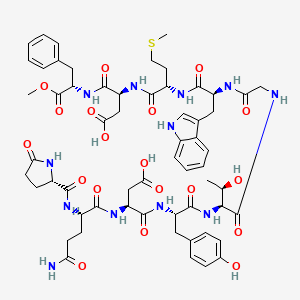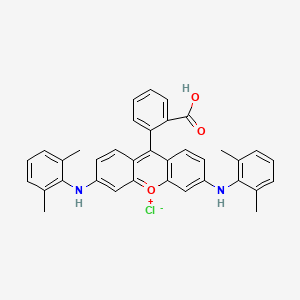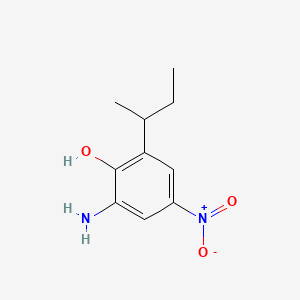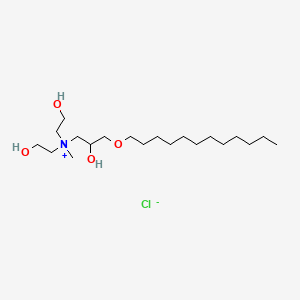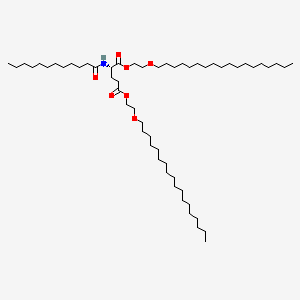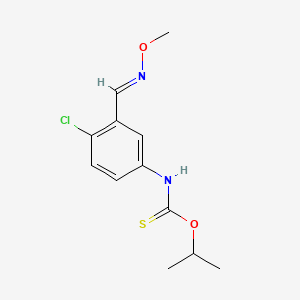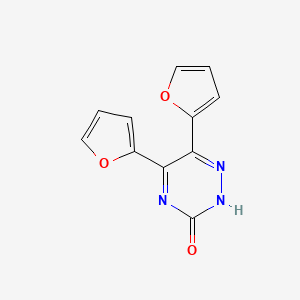
1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- is a heterocyclic compound that features a triazine ring fused with two furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a di-furanyl amine with a suitable nitrile or amidine under acidic or basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The triazine ring can be reduced to form dihydrotriazines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings might yield furanones, while reduction of the triazine ring might yield dihydrotriazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazine: A simpler triazine compound without the furan rings.
1,3,5-Triazine: Another triazine isomer with different chemical properties.
Furan: A simpler heterocyclic compound with a single furan ring.
Uniqueness
1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- is unique due to the presence of both the triazine and furan rings, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
94886-01-8 |
|---|---|
Fórmula molecular |
C11H7N3O3 |
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
5,6-bis(furan-2-yl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H7N3O3/c15-11-12-9(7-3-1-5-16-7)10(13-14-11)8-4-2-6-17-8/h1-6H,(H,12,14,15) |
Clave InChI |
TWXXJGSIJAPGHK-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NC(=O)NN=C2C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


